molecular formula C22H15BrN2O2S B11110131 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B11110131
M. Wt: 451.3 g/mol
InChI Key: DIMLJQQWWKGSOD-UHFFFAOYSA-N
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Description

N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole and a benzothiazole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE typically involves a multi-step process. One common method includes the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a condensation reaction with 4-(5-methyl-1,3-benzothiazol-2-yl)aniline under specific conditions to yield the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE is unique due to its combination of a brominated benzodioxole and a benzothiazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H15BrN2O2S

Molecular Weight

451.3 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C22H15BrN2O2S/c1-13-2-7-21-18(8-13)25-22(28-21)14-3-5-16(6-4-14)24-11-15-9-19-20(10-17(15)23)27-12-26-19/h2-11H,12H2,1H3

InChI Key

DIMLJQQWWKGSOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

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